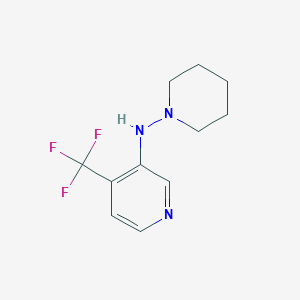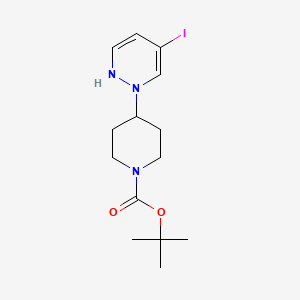![molecular formula C16H16F3N3O B1401736 N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 1311280-00-8](/img/structure/B1401736.png)
N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide
Descripción general
Descripción
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Trifluoromethylpyridines have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Physical And Chemical Properties Analysis
Trifluoromethylpyridines are considered to have unique physicochemical properties due to the presence of the fluorine atom . Fluorine has the largest electronegativity and is the next smallest atom after hydrogen .
Aplicaciones Científicas De Investigación
Structural and Molecular Insights
The molecule of interest can be analyzed through the lens of structural chemistry and molecular design. For instance, a study on a closely related compound, N‐(4,6‐Diméthylpyrid‐2‐yl)‐2‐(3‐nitrophényl)acétamide, highlights the importance of intramolecular hydrogen bonds in contributing to the planarity of the molecule. This planarity is crucial for the compound's interactions and potential biological activities. The study elucidates the molecular structure, showcasing an angle between the pyridyl and phenyl rings, which could be indicative of the spatial arrangement critical for binding affinity and selectivity towards biological targets (Rodier, Robert, Robert-Piessard, & Baut, 1993).
Kinase Inhibition for Cancer Therapy
Kinase inhibitors are pivotal in cancer therapy due to their role in regulating various signaling pathways involved in tumor growth and metastasis. A derivative of the compound, identified through hit generation and exploration, demonstrated potent inhibitory activity against Aurora-A, Aurora-B, and Aurora-C kinases. This compound showed significant potential in inhibiting cell proliferation and exhibited good microsomal stability, suggesting its therapeutic potential in targeting cancer cells (Bavetsias et al., 2007).
Anticonvulsant Activity
In the realm of neurological disorders, the synthesis and evaluation of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed promising anticonvulsant activities. This exploration into analogs of pyrrolidine-2,5-diones indicates the potential utility of such compounds in treating epilepsy, especially in models that simulate human partial and therapy-resistant epilepsy. The modification of the heterocyclic imide ring into a chain amide bound shows the importance of molecular tweaking in enhancing biological activities (Kamiński, Wiklik, & Obniska, 2015).
Antimicrobial Applications
The exploration of new heterocyclic compounds incorporating the antipyrine moiety has led to the synthesis of compounds with notable antimicrobial activity. Utilizing 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide as a key intermediate, this study showcased the potential of such molecules in developing new antimicrobial agents, highlighting the versatility of the core structure in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-10(23)20-13-6-4-5-11(7-13)14-8-12(16(17,18)19)9-15(21-14)22(2)3/h4-9H,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLJSRDVCCNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



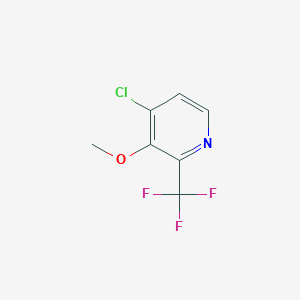
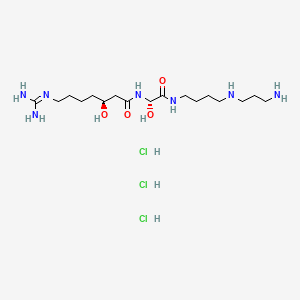
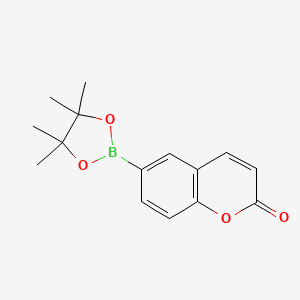
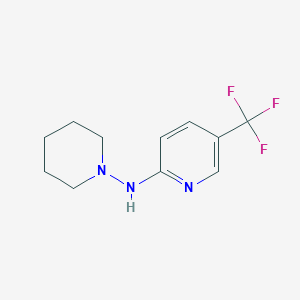
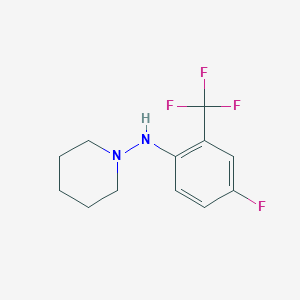
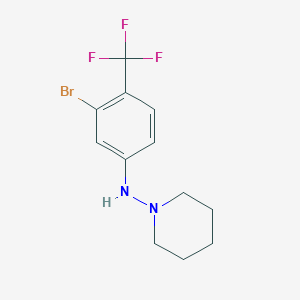
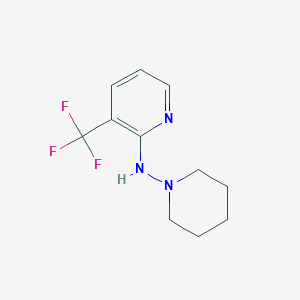
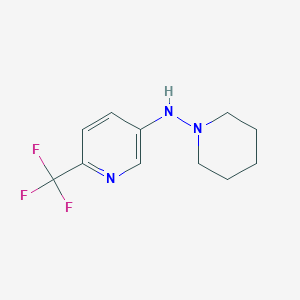

![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)
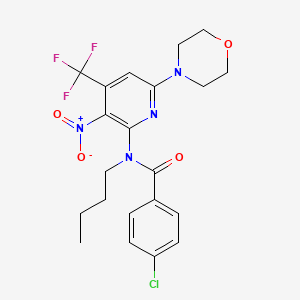
![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)
